molecular formula C11H22N2O3S B2496559 Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate CAS No. 2490374-74-6

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate

Cat. No. B2496559
CAS RN: 2490374-74-6
M. Wt: 262.37
InChI Key: FQALOXXZQBNCIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves several steps, including acylation, nucleophilic substitution, and reduction, optimizing yields and confirming structures through techniques like MS and 1H NMR. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate, was synthesized from 4-fluoro-2methoxy-5nitroaniline with an optimized method yielding 81% over three steps (Zhao et al., 2017).

Molecular Structure Analysis

The molecular and solid-state structures of related carbamate derivatives have been elucidated using X-ray diffraction, NMR, and computational methods, revealing insights into their configuration and interactions at the molecular level. The study of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, for instance, provides detailed structural information, showcasing the importance of computational chemistry in confirming molecular structures (Tomaščiková et al., 2008).

Chemical Reactions and Properties

tert-Butyl carbamate derivatives engage in a variety of chemical reactions, serving as key intermediates for the synthesis of amines through processes like the asymmetric synthesis involving tert-butanesulfinyl imines. These reactions highlight the derivatives' versatility and utility in producing enantioenriched amines and other valuable compounds with high specificity (Ellman et al., 2002).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various solvents and conditions, which directly impacts their application in synthetic processes. Detailed structural analysis helps in optimizing synthesis and storage conditions, although specific studies on these properties were not found in the current search.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other compounds, define the scope of tert-butyl carbamate derivatives in organic synthesis. Their ability to undergo transformations, such as oxidation and cycloaddition reactions, opens pathways for creating complex molecular architectures. The radical oxidation of amides to imides or tert-butylperoxyamide acetals using tert-butylperoxyiodane exemplifies the chemical versatility of these compounds (Ochiai et al., 1999).

Scientific Research Applications

Radical Oxidation and Synthesis of Imides

Tert-butylperoxyiodane has been used for the radical oxidation of the methylene groups α to the nitrogen atom of amides (or carbamates), yielding imides or tert-butylperoxyamide acetals. This process involves the generation of carbon-centered radicals α to the nitrogen atom, showcasing the compound's utility in synthesizing complex organic structures (Ochiai, Kajishima, & Sueda, 1999).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the broader applicability of tert-butyl carbamate derivatives in facilitating nucleophilic additions and enabling the synthesis of a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Material Science and Sensory Materials

Benzothiazole modified carbazole derivatives, including those with tert-butyl groups, have been developed for the formation of strong blue emissive nanofibers. These materials exhibit potential as fluorescent sensory materials for detecting volatile acid vapors, highlighting the role of tert-butyl carbamate derivatives in the development of novel chemosensors (Jiabao Sun et al., 2015).

Hydrogen Bond Interplay in Crystal Structures

Research on carbamate derivatives with multiple molecules in their asymmetric units has revealed the importance of strong and weak hydrogen bonds in assembling molecules into three-dimensional architectures. This study underscores the significance of tert-butyl carbamate derivatives in understanding molecular interactions and designing new materials (Das et al., 2016).

Synthesis of Biologically Active Compounds

Tert-Butyl carbamate derivatives are key intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), demonstrating the compound's utility in pharmaceutical chemistry. A rapid synthetic method for these intermediates has been established, facilitating the development of novel therapeutic agents (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-11(4)5-7-17(12,15)8-6-11/h12H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALOXXZQBNCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=N)(=O)CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate

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